molecular formula C9H18O3 B7879261 3-[(Oxan-4-yl)methoxy]propan-1-ol

3-[(Oxan-4-yl)methoxy]propan-1-ol

Cat. No.: B7879261
M. Wt: 174.24 g/mol
InChI Key: OTMXDZCEBLKYKC-UHFFFAOYSA-N
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Description

3-[(Oxan-4-yl)methoxy]propan-1-ol is an aliphatic ether-alcohol characterized by a propan-1-ol backbone with a methoxy group at the 3-position, substituted by an oxan-4-yl (tetrahydropyran-4-yl) group. This cyclic ether moiety distinguishes it from simpler glycol ethers (e.g., ethylene glycol derivatives) and aromatic analogs. Synthetic routes may involve etherification reactions or organocatalytic methods, as seen in analogous compounds .

Properties

IUPAC Name

3-(oxan-4-ylmethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c10-4-1-5-12-8-9-2-6-11-7-3-9/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMXDZCEBLKYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Oxan-4-yl)methoxy]propan-1-ol typically involves the reaction of oxane derivatives with propanol derivatives under controlled conditions. One common method includes the etherification of oxane with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon may be used to facilitate the reaction, and the process is optimized to minimize by-products and maximize the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethers.

Scientific Research Applications

3-[(Oxan-4-yl)methoxy]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Oxan-4-yl)methoxy]propan-1-ol involves its interaction with various molecular targets. The oxane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

4-Hydroxy-3,5-dimethoxybenzenemethanol

  • Structure: Aromatic ring with hydroxyl and methoxy groups attached to a benzenemethanol core.
  • Key Differences: Solubility: The aromatic structure of 4-hydroxy-3,5-dimethoxybenzenemethanol reduces water solubility compared to the aliphatic 3-[(Oxan-4-yl)methoxy]propan-1-ol. Bioactivity: Phenolic alcohols often exhibit antioxidant or antimicrobial properties, whereas aliphatic ether-alcohols are more commonly used as solvents or intermediates .
  • Synthesis : Isolated from natural sources (e.g., Akebia trifoliata), contrasting with the synthetic origin of this compound .

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol

  • Structure: Propane-1,3-diol backbone with two aromatic methoxyphenoxy groups.
  • Key Differences: Functionality: The diol structure enhances hydrogen-bonding capacity, increasing hydrophilicity compared to the mono-ol this compound.

(R)-1-(3-((Benzyloxy)methoxy)phenyl)propan-1-ol

  • Structure : Propan-1-ol with a benzyl-protected methoxy group on a phenyl ring.
  • Key Differences: Protecting Groups: The benzyl group in this compound increases steric hindrance and lipophilicity, whereas the oxane ring in this compound offers conformational rigidity. Synthesis: High enantiomeric excess (99% ee) achieved via aziridine organocatalysts, suggesting chiral synthesis routes could be adapted for the target compound .

3-(4-(Ethoxymethoxy)-2-(hydroxymethyl)phenylselanyl)propan-1-ol

  • Structure : Selenium-containing propan-1-ol with ethoxymethoxy and hydroxymethylphenyl groups.
  • Toxicity: Organoselenium compounds often require careful handling due to toxicity risks, whereas aliphatic ether-alcohols are generally safer .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Feature Key Property Application/Note Reference
This compound Aliphatic cyclic ether High polarity, moderate lipophilicity Synthetic intermediate, solvent Inferred
4-Hydroxy-3,5-dimethoxybenzenemethanol Aromatic phenolic alcohol Antioxidant activity Natural product isolation
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol Aromatic diol Low hazard Laboratory research
(R)-1-(3-((Benzyloxy)methoxy)phenyl)propan-1-ol Chiral benzyl ether 99% enantiomeric excess Asymmetric synthesis model
3-(4-(Ethoxymethoxy)phenylselanyl)propan-1-ol Selenium-containing Antioxidant potential Medicinal chemistry studies

Research Findings and Implications

  • Synthetic Accessibility: The use of organocatalysts (e.g., aziridine derivatives) for enantioselective synthesis, as seen in , could be applied to this compound to optimize yield and chirality.
  • Biological Relevance: While phenolic analogs like those in show bioactivity, the aliphatic ether-alcohol structure of the target compound may favor industrial over biomedical applications.
  • Safety Profile : The absence of aromatic or selenium moieties in this compound suggests lower toxicity compared to compounds in and .

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